2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime is a chemical compound with the molecular formula C8H6ClF3N2O and a molecular weight of 238.59 g/mol. This compound has been widely studied for its numerous applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can form a complex with cytochrome P450 enzymes, inhibiting their activity and thus affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes and other biomolecules, modulating their activity and influencing cellular processes.
Preparation Methods
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime typically involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime exerts its effects involves interactions with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins .
Comparison with Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde oxime can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the oxime group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of the oxime group.
2-Chloro-5-(trifluoromethyl)benzaldehyde: Contains the same functional groups but with a benzene ring instead of a pyridine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-6-3-5(8(10,11)12)4-13-7(6)1-2-14-15/h2-4,15H,1H2/b14-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRXSEDHAOOWSF-JLZUIIAYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC=NO)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)C/C=N/O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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